molecular formula C19H24N2O3S B4816307 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide

Cat. No.: B4816307
M. Wt: 360.5 g/mol
InChI Key: BUNXJKFSOAHDLS-UHFFFAOYSA-N
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Description

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide is a complex organic compound with the molecular formula C19H24N2O3S It is characterized by its unique structure, which includes a sulfonylamino group and multiple methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative to form the sulfonylamino intermediate. This intermediate is then reacted with 3-methylphenylbutanamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-methylphenyl)butanamide
  • 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)butanamide
  • 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-chlorophenyl)butanamide

Uniqueness

Compared to similar compounds, 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide is unique due to its specific arrangement of methylphenyl groups and the position of the sulfonylamino group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-9-11-18(12-10-15)25(23,24)21(3)13-5-8-19(22)20-17-7-4-6-16(2)14-17/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNXJKFSOAHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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